5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol
Description
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is a halogenated tetrahydronaphthol derivative characterized by chlorine substituents at positions 5 and 7 of its aromatic ring. Its molecular formula is C₁₀H₁₁Cl₂O, with a molar mass of 223.10 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Lifitegrast (a dry eye disease drug), where its dichloro-substituted isoquinoline moiety enhances binding affinity and metabolic stability . The chlorine atoms contribute to increased lipophilicity and electronic effects, influencing both reactivity and biological activity.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
InChI Key |
MWASQEGMPWUVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the catalytic hydrogenation of 5,7-dichloronaphthalene. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
Substitution: 5,7-Diamino-1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For example, compounds derived from this compound have been tested for their ability to inhibit tumor growth in various models. In vitro studies demonstrated that some derivatives could induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that this compound may help mitigate the effects of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property makes it a candidate for further research into treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a precursor for synthesizing new polymers with enhanced properties. Its chlorinated structure allows for modifications that can improve thermal stability and mechanical strength in polymer matrices. Researchers are exploring its use in creating high-performance materials for applications in electronics and coatings .
Dyes and Pigments
The compound has also been investigated for its potential use in the dye and pigment industry. The unique color properties associated with chlorinated naphthalene derivatives make them suitable candidates for developing new dyes with vibrant colors and excellent lightfastness. This application is particularly relevant in textiles and coatings where durability is essential .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes. This versatility makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Click Chemistry
The compound has been employed in click chemistry applications due to its ability to form stable bonds under mild conditions. This characteristic facilitates the rapid assembly of diverse molecular architectures which can be useful in drug discovery and development .
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen vs. Alkyl Substituents : Chlorine and bromine increase molecular weight and lipophilicity compared to fluorine or methyl groups. For example, the dichloro derivative (223.10 g/mol) is ~39 g/mol heavier than its difluoro analog (184.18 g/mol) . Chlorine’s electronegativity also enhances resonance stabilization, affecting reactivity in electrophilic substitution reactions.
- Positional Effects : Substituent placement (e.g., 5,7-dichloro vs. 7-bromo) influences steric hindrance and electronic distribution. Enzymatic studies on 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol show that substituent position impacts catalytic acylation efficiency and enantioselectivity .
Biological Activity
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 1176099-74-3) is a chlorinated derivative of tetrahydronaphthalene with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural properties that may confer various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10Cl2O
- Molecular Weight : 217.09 g/mol
- CAS Number : 1176099-74-3
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Cholinesterase Inhibition : This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease and other cognitive disorders .
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds may possess anticancer properties. The presence of chlorine substituents can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Some studies have indicated that chlorinated naphthalene derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Case Studies
- Cholinesterase Inhibition Study :
- Antitumor Activity Assessment :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
